4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy-
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Overview
Description
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach is the Petasis reaction, which involves the reaction of an amine, an aldehyde, and a boronic acid .
Chemical Reactions Analysis
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted isoquinolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions are often more complex isoquinoline derivatives.
Scientific Research Applications
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors in the nervous system . The exact pathways involved depend on the specific biological activity being studied, but it often involves modulation of neurotransmitter systems and inhibition of pathogen growth .
Comparison with Similar Compounds
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol can be compared with other similar compounds such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but differs in the position of the methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: This is a simpler compound without the methoxy groups and hydroxyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound has an additional carboxylic acid group, which alters its chemical properties and biological activities.
The uniqueness of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
16503-92-7 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-10-4-3-7-8(11(10)15-2)5-12-6-9(7)13/h3-4,9,12-13H,5-6H2,1-2H3 |
InChI Key |
SPFNWFJSDMUDFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CNC2)O)OC |
Origin of Product |
United States |
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